6-Bromo-3-nitro-2-(trifluoromethyl)pyridine
Description
The exact mass of the compound this compound is 269.92517 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-nitro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N2O2/c7-4-2-1-3(12(13)14)5(11-4)6(8,9)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQAQBPXDJMPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731506 | |
| Record name | 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224321-68-9 | |
| Record name | 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 3 Nitro 2 Trifluoromethyl Pyridine
Direct Bromination Strategies on Pyridine (B92270) Precursors
The introduction of a bromine atom at the C-6 position of a pre-functionalized pyridine ring is a critical step in the synthesis of the target compound. This transformation often requires overcoming the deactivating effects of existing electron-withdrawing groups, such as the nitro and trifluoromethyl moieties.
Regioselective Halogenation via Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The principle involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org This creates a stabilized aryllithium intermediate that can then react with an electrophile. wikipedia.org For pyridine rings, where direct lithiation can be complicated by nucleophilic addition of the organometallic reagent, the use of a DMG is particularly crucial. harvard.eduuwindsor.ca
In the context of DoM, strong, non-nucleophilic bases are required to effect deprotonation without competing side reactions. Lithium diisopropylamide (LDA) is frequently the reagent of choice for the deprotonation of pyridines, especially when the ring is electron-deficient. uwindsor.ca The bulky nature of the diisopropyl groups on the nitrogen atom minimizes the likelihood of nucleophilic attack on the pyridine ring. harvard.edu The process begins with the coordination of the lithium ion to a heteroatom-containing DMG, which positions the amide base to abstract a proton specifically from the ortho-position, leading to a regiochemically defined organolithium intermediate. wikipedia.org
Once the ortho-lithiated intermediate is formed, it is quenched with an electrophilic bromine source to install the bromine atom. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose, providing a source of electrophilic bromine in a solid, manageable form. nsf.govnih.gov Alternatively, elemental bromine (Br₂) can be used. The reaction proceeds via an electrophilic aromatic substitution mechanism where the highly nucleophilic carbanion of the aryllithium species attacks the bromine atom, displacing the lithium and forming the C-Br bond. wikipedia.org
Table 1: Directed Ortho-Metalation and Bromination Sequence
| Step | Reagent(s) | Purpose | Key Principle |
|---|---|---|---|
| 1. Deprotonation | Lithium Diisopropylamide (LDA) | Regioselective removal of a proton at the C-6 position. | Coordination of lithium to a Directing Metalation Group (DMG) guides the base to the ortho-position. wikipedia.org |
Alternative Halogenation Approaches to Install Bromine at C-6
Beyond Directed ortho-Metalation, other methods exist for the bromination of pyridine derivatives. One patented approach involves reacting a pyridine derivative with a brominating agent in the presence of oleum (B3057394) (fuming sulfuric acid). google.com This method is noted for its selectivity, producing the desired brominated pyridines with a low content of side products. google.com
Common brominating agents used in this context include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com The use of oleum as a medium suggests that the reaction proceeds under strongly acidic conditions, which can influence the reactivity and regioselectivity of the pyridine ring. For some substrates, bromination can also be achieved using reagents like tribromo oxygen phosphorus at elevated temperatures.
Table 2: Comparison of Alternative Bromination Methods
| Method | Brominating Agent(s) | Co-reagent/Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Acid-Mediated Bromination | NBS or DBDMH | Oleum (65%) | High selectivity with minimal side products. | google.com |
Introduction of the Trifluoromethyl Moiety onto Pyridine Rings
The trifluoromethyl (-CF₃) group is a key functional group in many agrochemicals and pharmaceuticals due to its unique electronic properties and metabolic stability. jst.go.jp Its introduction onto a pyridine ring is a fundamental aspect of synthesizing the target compound.
Halogen-Fluorine Exchange Reactions from Trichloromethyl-Pyridine Derivatives
One of the most common and industrially significant methods for synthesizing trifluoromethylpyridines is through a halogen-fluorine exchange reaction. jst.go.jpnih.gov This process, often referred to as the Swarts reaction, involves the treatment of a trichloromethyl (-CCl₃) substituted pyridine with a fluorinating agent. jst.go.jp
The synthesis typically begins with a picoline (methylpyridine) derivative. The methyl group is exhaustively chlorinated to form a trichloromethylpyridine intermediate. jst.go.jpnih.gov This intermediate is then subjected to fluorination. Historically, antimony trifluoride was used for this transformation, a method first reported for aromatic compounds in 1898. jst.go.jp In modern applications, hydrogen fluoride (B91410) (HF) is often used, particularly in liquid-phase or vapor-phase industrial processes. jst.go.jpgoogleapis.com The reaction effectively replaces the three chlorine atoms with fluorine atoms to yield the desired trifluoromethyl group. This method is a cornerstone for the large-scale production of various trifluoromethylpyridine intermediates. jst.go.jpnih.govresearchoutreach.org
Table 3: Halogen-Fluorine Exchange for Trifluoromethyl Group Synthesis
| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1. Chlorination | Picoline Derivative | Chlorine (Cl₂) | Trichloromethyl-Pyridine Derivative | Exhaustive chlorination of the methyl group (-CH₃ → -CCl₃). jst.go.jpnih.gov |
Pyridine Ring Formation via Trifluoromethyl-Containing Building Blocks
One major strategy for synthesizing trifluoromethylpyridines involves building the heterocyclic ring from acyclic precursors that already contain the trifluoromethyl group. nih.govjst.go.jp This approach, known as cyclocondensation, avoids the often harsh conditions required for direct trifluoromethylation and can provide excellent control over the position of the CF₃ group. nih.gov A variety of fluorine-containing building blocks are commercially available or readily synthesized for this purpose. jst.go.jpresearchoutreach.org
Commonly employed trifluoromethyl-containing building blocks for pyridine synthesis include:
Ethyl 4,4,4-trifluoro-3-oxobutanoate
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Ethyl 2,2,2-trifluoroacetate
2,2,2-Trifluoroacetyl chloride jst.go.jpresearchoutreach.org
These building blocks, which typically contain a 1,3-dicarbonyl or equivalent functionality, can be condensed with ammonia (B1221849) or an ammonia equivalent and another component that provides the remaining carbon atoms of the pyridine ring. For instance, the Hantzsch pyridine synthesis or related multicomponent reactions can be adapted to incorporate these fluorinated synthons. ijpsonline.com The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with aldehydes, β-ketoesters, and an ammonia source can lead to the formation of highly substituted dihydropyridines, which can then be oxidized to the corresponding trifluoromethyl-substituted pyridines. researchgate.netnih.gov
Interactive Data Table: Common Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis
| Building Block Name | Chemical Structure | Typical Reaction Type |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | CF₃COCH₂COOEt | Hantzsch-type condensation |
| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | CF₃COCH=CHOEt | Condensation with enamines |
| Ethyl 2,2,2-trifluoroacetate | CF₃COOEt | Claisen condensation precursor |
| 2,2,2-Trifluoroacetyl chloride | CF₃COCl | Acylation to form β-diketones |
Direct Trifluoromethylation of Halogenated Pyridines using CF₃ Sources
An alternative to ring construction is the direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring, such as a bromopyridine. nih.gov This method is advantageous when the halogenated pyridine precursor is readily available. These reactions often involve radical, nucleophilic, or electrophilic trifluoromethylating agents.
Copper-mediated trifluoromethylation is a well-established method. organic-chemistry.org Reagents such as CuCF₃, often generated in situ from fluoroform (CF₃H) or other sources, can react with aryl and heteroaryl halides, including bromopyridines, to install the CF₃ group. organic-chemistry.org The reaction of iodo- and bromopyridines with trifluoromethyl copper is a known route to trifluoromethylpyridine derivatives. nih.govjst.go.jp
More recently, a variety of trifluoromethylation reagents have been developed for use in cross-coupling reactions. These include:
Nucleophilic CF₃ Sources: Trifluoromethyltrimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent, can deliver a nucleophilic "CF₃⁻" equivalent in the presence of a suitable activator. wikipedia.org
Radical CF₃ Sources: Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, and trifluoroiodomethane (CF₃I) can generate the trifluoromethyl radical (•CF₃) under oxidative or photoredox conditions. wikipedia.orgresearchgate.net
Electrophilic CF₃ Sources: Hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents) act as electrophilic "CF₃⁺" sources and can trifluoromethylate electron-rich substrates or participate in metal-catalyzed C-H functionalization. wikipedia.orgnih.govnih.gov
Palladium- and copper-catalyzed cross-coupling reactions using these reagents have become powerful tools for the trifluoromethylation of halogenated pyridines. nih.govnih.gov For example, copper-catalyzed reactions of bromopyridines with specific fluoro-S-(trifluoromethyl)-dibenzothiophene salts have been patented as a method for trifluoromethylation. google.com
Interactive Data Table: Selected Reagents for Direct Trifluoromethylation
| Reagent Name (Common Name) | Formula | Type of CF₃ Source | Typical Catalyst/Conditions |
| Trifluoromethyltrimethylsilane (Ruppert-Prakash) | (CH₃)₃SiCF₃ | Nucleophilic | Fluoride source (e.g., TBAF) |
| Sodium trifluoromethanesulfinate (Langlois) | CF₃SO₂Na | Radical | Oxidant (e.g., t-BuOOH), Photoredox |
| S-(Trifluoromethyl)dibenzothiophenium salts (Umemoto) | Varies | Electrophilic | Metal catalyst (e.g., Cu, Pd), Photoredox |
| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni) | Varies | Electrophilic/Radical | Metal catalyst (e.g., Cu) |
Regioselective Nitration of Pyridine Frameworks
Introducing a nitro group at the 3-position (meta-position) of the pyridine ring is a significant challenge. The pyridine nitrogen is strongly electron-withdrawing and deactivates the ring towards electrophilic aromatic substitution. Furthermore, under the strongly acidic conditions typical for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making substitution extremely difficult and directing any minor products to the 3- and 5-positions. rsc.orgdavuniversity.org Therefore, direct nitration of pyridines often results in very low yields and is of little synthetic value. researchgate.net
Indirect Nitration Pathways for 3-Nitro-Pyridine Formation
To overcome the low reactivity of the pyridine ring towards direct nitration, several indirect methods have been developed to achieve nitration at the 3-position (β-position) under milder conditions.
One of the most effective methods is Bakke's procedure . researchgate.netntnu.no This process involves reacting the pyridine substrate with dinitrogen pentoxide (N₂O₅) in an organic solvent or liquid SO₂. rsc.orgpsu.edu This initial step forms an N-nitropyridinium salt intermediate. rsc.orgpsu.edu This activated intermediate is not isolated but is subsequently treated with an aqueous solution of sodium bisulfite (NaHSO₃) or sulfur dioxide (SO₂). researchgate.netrsc.org This treatment facilitates a rearrangement, ultimately yielding the 3-nitropyridine (B142982). researchgate.netntnu.no
The mechanism of this rearrangement is proposed to involve the formation of unstable dihydropyridine (B1217469) intermediates. rsc.orgpsu.edu The reaction is thought to proceed through a nih.govacs.org sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the ring, rather than a classical electrophilic aromatic substitution pathway. researchgate.netrsc.orgrsc.org This method has been successfully applied to a range of substituted pyridines. researchgate.net An alternative approach involves generating dinitrogen pentoxide in situ from nitric acid and trifluoroacetic anhydride, which can then react with pyridines to give 3-nitro products in moderate to high yields. scribd.comsemanticscholar.orgrsc.org
More recently, a dearomatization-rearomatization strategy has been reported for the meta-nitration of pyridines. This protocol uses an electrophilic NO₂ radical source and co-oxidants to achieve highly regioselective nitration at the meta-position. acs.org
Managing Competing Directing Effects of Existing Substituents
When nitrating a pyridine ring that already contains substituents, such as in a 6-bromo-2-(trifluoromethyl)pyridine precursor, the regiochemical outcome is dictated by the combined electronic effects of the nitrogen heteroatom and the existing groups. Both the bromine atom at C-6 and the trifluoromethyl group at C-2 are strongly electron-withdrawing and deactivating through inductive effects.
In electrophilic substitution, these deactivating groups, along with the deactivating effect of the pyridinium nitrogen, direct incoming electrophiles to the positions meta to themselves.
The pyridine nitrogen directs to C-3 and C-5.
The 2-CF₃ group directs to C-4 and C-6.
The 6-Br group directs to C-2 and C-4.
The positions available for nitration are C-3, C-4, and C-5. The C-4 position is deactivated by the strong inductive effect of the adjacent CF₃ group and is also para to the bromo substituent. The C-5 position is ortho to the bromo group and meta to the trifluoromethyl group. The C-3 position is meta to the bromo group and meta to the trifluoromethyl group. The powerful deactivating influence of the protonated ring nitrogen generally overrides other directing effects, favoring substitution at C-3 or C-5. davuniversity.org Given that both the -Br and -CF₃ groups are deactivating, their presence makes the nitration reaction even more challenging than on unsubstituted pyridine. However, the convergence of directing effects away from the C-4 and C-5 positions can favor substitution at the C-3 position, provided a suitable nitration method is employed that can overcome the highly deactivated nature of the substrate.
Convergent and Linear Synthetic Pathways to 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine
The assembly of a trisubstituted pyridine like this compound can be approached through either a linear or a convergent synthetic strategy. The choice of pathway depends on the availability of starting materials, the robustness of each reaction step, and the ability to control regioselectivity.
A linear synthesis would involve the sequential introduction of the three substituents onto a pyridine core. A plausible linear route could be:
Start with a 2-(trifluoromethyl)pyridine (B1195222) precursor. This could be synthesized via a cyclocondensation reaction as described in section 2.2.2.
Regioselective Bromination: Introduce the bromine atom at the 6-position. This is often achievable as the C-2 and C-6 positions are susceptible to nucleophilic attack or metallation followed by quenching with an electrophilic bromine source.
Regioselective Nitration: The final step would be the nitration of the resulting 6-bromo-2-(trifluoromethyl)pyridine. As discussed in 2.3.2, this step is challenging due to the deactivated nature of the ring, but the directing effects would favor the desired C-3 position.
A convergent synthesis involves preparing separate, functionalized fragments that are later combined to form the final product. For this specific target, a convergent approach is less straightforward but might involve:
Preparation of a nitrated pyridine fragment: For example, synthesizing a 3-nitro-2-halopyridine.
Preparation of a trifluoromethyl fragment.
Coupling: Combining the two fragments, for instance, via a copper- or palladium-catalyzed trifluoromethylation of the halogenated nitropyridine. The final bromination step would then be performed.
Reactivity and Transformational Chemistry of 6 Bromo 3 Nitro 2 Trifluoromethyl Pyridine
Nucleophilic Aromatic Substitution (SₙAr) Reactions
The SₙAr reaction is the cornerstone of the reactivity of 6-bromo-3-nitro-2-(trifluoromethyl)pyridine. This process typically occurs via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom of the pyridine (B92270) ring, leading to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing groups (-NO₂ and -CF₃) and the ring nitrogen. In the second, faster step, the leaving group—in this case, the bromide ion—is expelled, restoring the aromaticity of the ring. The positions most activated for nucleophilic attack are those ortho and para to the electron-withdrawing groups. In this molecule, the C-6 position, being para to the nitro group and ortho to the ring nitrogen, is a prime site for substitution.
The bromine atom at the C-6 position is the most common site for nucleophilic displacement due to the strong activation provided by the conjugated nitro group.
The substitution of the C-6 bromine with oxygen-based nucleophiles, such as hydroxides or alkoxides, provides a route to 6-hydroxy and 6-alkoxy derivatives. These reactions often require forcing conditions due to the energy barrier for the initial nucleophilic attack. For instance, studies on closely related substrates like 2-chloro-6-(trifluoromethyl)pyridine (B1580974) demonstrate that hydrolysis can be achieved using aqueous alkali metal hydroxides at elevated temperatures and pressures. google.com This reaction proceeds by the displacement of the halide to form the corresponding pyridin-2-one tautomer. Similar reactivity is expected for this compound, likely under slightly less forcing conditions given the weaker carbon-bromine bond compared to the carbon-chlorine bond.
Table 1: Representative Reaction with an Oxygen-Centered Nucleophile (by Analogy)
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|
Nitrogen nucleophiles, particularly primary and secondary amines, readily participate in SₙAr reactions with activated halopyridines to form the corresponding amino-pyridine derivatives. Kinetic studies on model systems, such as the reaction of 2-methoxy-3-nitropyridine (B1295690) with secondary amines, confirm that the reaction proceeds via the classical SₙAr mechanism where the nucleophilic attack is the rate-determining step. researchgate.net The reaction of this compound with various amines is expected to proceed efficiently, often catalyzed by a base, to yield 6-amino-3-nitro-2-(trifluoromethyl)pyridine derivatives.
Table 2: Representative Reaction with a Nitrogen-Centered Nucleophile
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous solution, 20°C | 2-(Piperidin-1-yl)-3-nitropyridine | researchgate.net |
Sulfur-centered nucleophiles, such as thiols (in the form of their conjugate base, thiolates), are typically very effective in SₙAr reactions due to their high nucleophilicity and polarizability. They can displace the C-6 bromine to furnish 6-(alkylthio)- or 6-(arylthio)-3-nitro-2-(trifluoromethyl)pyridines. An example from a related fused-ring system, 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, shows that a thiophenoxide nucleophile, generated from thiophenol and sodium hydride, effectively displaces the bromine atom at the analogous position. mdpi.com However, it is noteworthy that in some 3-nitropyridine (B142982) systems, sulfur nucleophiles have been observed to preferentially displace the nitro group rather than a halogen at a different position, highlighting a potential competition between leaving groups. nih.govresearchgate.net
Table 3: Representative Reaction with a Sulfur-Centered Nucleophile (Related System)
| Substrate | Nucleophile | Base / Solvent | Product | Yield | Reference |
|---|
Reactions involving the formation of a carbon-carbon bond at the C-6 position can be more complex. While direct SₙAr with hard carbon nucleophiles like Grignard or organolithium reagents is often complicated by side reactions, softer carbanions such as enolates from 1,3-dicarbonyl compounds can undergo substitution. nih.gov Another relevant pathway is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a carbanion containing a leaving group attacks the ring, followed by base-induced elimination. For nitropyridines, this allows for C-H alkylation at positions activated by the nitro group. acs.org Furthermore, modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while mechanistically distinct from SₙAr, achieve the same net transformation of replacing the C-6 bromine with a carbon-based group. The regioselectivity of these cross-coupling reactions often parallels that of SₙAr processes. baranlab.org
While the C-6 bromine is the more conventional leaving group, the C-3 nitro group can also be displaced in SₙAr reactions. The ability of the nitro group to act as a nucleofuge is well-documented, particularly in highly activated systems or with specific nucleophiles. nih.gov Research on related 2-substituted-3-nitro-5-halopyridines has shown that sulfur nucleophiles can selectively substitute the 3-nitro group over the halogen atom at the C-5 position. nih.govresearchgate.net This suggests that for this compound, a similar competition could exist, where a nucleophile might attack the C-3 position, leading to the expulsion of the nitrite (B80452) anion. More advanced methods, such as palladium-catalyzed denitrative cross-coupling reactions, have also emerged, which utilize nitroarenes as electrophiles for C-N bond formation, further establishing the nitro group's capacity as a leaving group under catalytic conditions. acs.org
Reactivity of the C-3 Nitro Group Towards Nucleophilic Attack
VNS (Vicarious Nucleophilic Substitution) on the Nitropyridine Ring
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. organic-chemistry.orgnih.gov This reaction facilitates the formal replacement of a hydrogen atom by a nucleophile. organic-chemistry.org The mechanism involves the addition of a carbanion, which bears a leaving group (e.g., halogen, PhS, PhSO₂), to the nitroaromatic ring. nih.gov This addition forms a Meisenheimer-type adduct. nih.gov Subsequent base-induced β-elimination of the leaving group from the adduct, followed by protonation, restores the aromaticity of the ring and yields the substituted product. nih.govacs.org
For 3-nitropyridine systems like this compound, VNS reactions are highly regioselective. The attacking nucleophile typically adds to the positions ortho or para to the electron-withdrawing nitro group, which are the C4 and C2 positions. organic-chemistry.orgkuleuven.be In this specific molecule, the C2 position is already substituted with a trifluoromethyl group. Therefore, nucleophilic attack is directed to the C4 position. The presence of the bulky trifluoromethyl group at C2 and the bromine at C6 may exert some steric influence, but the electronic activation provided by the nitro group at C4 is the dominant factor.
The reaction is typically carried out using a strong base, such as potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at low temperatures. nih.gov
Table 1: General Conditions for VNS on Nitropyridines
| Parameter | Condition | Source(s) |
|---|---|---|
| Nucleophile | Carbanions with a leaving group (e.g., from chloromethyl phenyl sulfone) | organic-chemistry.orgacs.org |
| Base | Strong, non-nucleophilic bases (e.g., t-BuOK, KHMDS) | nih.gov |
| Solvent | Aprotic polar solvents (e.g., DMF, THF) | nih.gov |
| Temperature | Low temperatures (e.g., -60°C to -40°C) | nih.govacs.org |
Reduction Chemistry of the Nitro Group
The nitro group of this compound is a key functional group that can be readily transformed into an amino group, providing a gateway to a diverse range of derivatives, such as amides, sulfonamides, and diazotized compounds. The reduction of the nitro group can be achieved with high chemoselectivity, leaving other functional groups like the bromine atom and the trifluoromethyl group intact.
Chemoselective reduction is crucial when dealing with multi-functionalized molecules. For this compound, it is often desirable to reduce the nitro group without affecting the C-Br bond, which can be susceptible to reduction under certain conditions (hydrogenolysis). This selective transformation yields 6-bromo-2-(trifluoromethyl)pyridin-3-amine, a valuable building block for further functionalization.
Various methods have been established for the chemoselective reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation is a common and effective method, where careful selection of the catalyst and reaction conditions can prevent the cleavage of the carbon-halogen bond. wikipedia.org Another widely used approach involves the use of metals in acidic media or metal salts. wikipedia.orgjsynthchem.com
A range of reducing agents and conditions have been investigated for the selective reduction of nitroarenes.
Catalytic Hydrogenation: This is one of the most common methods. Using catalysts like palladium-on-carbon (Pd/C) or Raney nickel with hydrogen gas can efficiently reduce the nitro group. wikipedia.org To maintain chemoselectivity and avoid dehalogenation, milder conditions are preferred, such as lower hydrogen pressure and room temperature. The choice of solvent can also influence the reaction's outcome.
Metal Reductants: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) are classic reagents for nitro group reduction. wikipedia.org Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) is a particularly mild and effective reagent for this transformation, often favored for its high chemoselectivity with substrates bearing reducible halogen substituents.
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate, in the presence of a catalyst (e.g., Pd/C, Raney Ni). wikipedia.org It offers a practical alternative to using gaseous hydrogen.
Borohydride (B1222165) Systems: While sodium borohydride (NaBH₄) itself is generally not strong enough to reduce aromatic nitro groups, its reactivity can be enhanced by using it in combination with transition metal salts, such as nickel(II) chloride or cobalt(II) chloride. jsynthchem.comjrfglobal.com
Table 2: Selected Reducing Agents for Chemoselective Nitro Group Reduction
| Reducing System | Solvent | Key Advantages | Source(s) |
|---|---|---|---|
| H₂ / Raney Nickel | Methanol / Ethanol | High efficiency, mild conditions possible | |
| Fe / HCl or CH₃COOH | Ethanol / Water | Cost-effective, widely used | wikipedia.org |
| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | High chemoselectivity, tolerates halogens | wikipedia.org |
| NaBH₄ / NiCl₂ | Methanol / THF | Enhanced reactivity, avoids gaseous H₂ | jsynthchem.com |
Metal-Catalyzed Cross-Coupling Reactions of the Bromine Substituent
The bromine atom at the C6 position of this compound is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, enhanced by the nitro and trifluoromethyl groups, generally accelerates the key oxidative addition step in these catalytic cycles. nih.gov
Palladium catalysts are exceptionally versatile for forming new bonds at the site of the C-Br bond. nih.govlibretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is widely used due to the stability and low toxicity of the boron reagents. The reaction is tolerant of a wide range of functional groups, including the nitro group present on the substrate. nih.gov Typical catalysts include Pd(PPh₃)₄ or PdCl₂(dppf), with bases like Na₂CO₃, K₂CO₃, or K₃PO₄. nih.govrsc.org
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). libretexts.orgwikipedia.org A key advantage is the tolerance of almost any functional group, and the organostannanes are generally inert to air and moisture. libretexts.org However, the toxicity of tin compounds is a significant drawback. Electron-withdrawing groups on the aryl halide, such as the nitro and trifluoromethyl groups in the title compound, are known to accelerate the rate of Stille couplings. nih.gov Additives like copper(I) iodide (CuI) can further increase the reaction rate. harvard.edu
Negishi Coupling: This reaction uses an organozinc reagent to couple with the aryl bromide. orgsyn.org Organozinc reagents are more reactive than their boron and tin counterparts, often leading to faster reactions under milder conditions. The reaction shows good functional group tolerance, including nitro groups. orgsyn.org
Sonogashira Coupling: This reaction specifically forms a C-C bond between the aryl bromide and a terminal alkyne. nih.gov It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (usually CuI) and a base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine). researchgate.netrsc.org Copper-free variants have also been developed. nih.gov This method is highly efficient for the synthesis of arylalkynes.
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Nucleophile | Typical Catalyst | Base / Additive | Source(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | nih.govmdpi.com |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Often none; CuI can be an additive | libretexts.orgharvard.edu |
| Negishi | R-ZnX | Pd(PPh₃)₄, Pd(dppf)Cl₂ | None | orgsyn.org |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | CuI, Et₃N or other amines | nih.govsoton.ac.uk |
Copper-mediated or -catalyzed reactions provide a valuable alternative to palladium-based systems for certain transformations. The classic example is the Ullmann condensation, which involves the coupling of two aryl halide molecules in the presence of stoichiometric copper metal at high temperatures to form a biaryl. acs.org Modern variations use catalytic amounts of copper with ligands to facilitate the coupling of aryl halides with a variety of nucleophiles, including amines, phenols, and thiols (Ullmann-type C-N, C-O, and C-S couplings).
For a substrate like this compound, copper-catalyzed coupling could be used to introduce nitrogen or oxygen nucleophiles at the C6 position. Furthermore, copper catalysis is prominent in certain trifluoromethylation reactions, although in this case, the trifluoromethyl group is already present on the ring. acs.orgresearchgate.net The conditions for Ullmann-type reactions have historically been harsh, but the development of new ligand systems has allowed many of these couplings to proceed under milder conditions. acs.org
Table 4: General Conditions for Copper-Mediated Ullmann-Type Reactions
| Coupling Partner | Copper Source | Ligand (optional) | Base | Solvent | Source(s) |
|---|---|---|---|---|---|
| Amines (R₂NH) | CuI, Cu₂O | 1,10-Phenanthroline, L-Proline | K₂CO₃, K₃PO₄ | DMF, DMSO | acs.org |
| Alcohols/Phenols (ROH) | CuI | Diamines, Diketones | Cs₂CO₃, K₂CO₃ | Toluene, Dioxane | acs.org |
| Aryl Halides (Ar-X) | Cu powder | None | None (high temp) | DMF, Sand | acs.org |
Other Transition Metal-Catalyzed Functionalizations
Beyond the more common cross-coupling reactions, the bromine atom at the C-6 position of this compound serves as a versatile handle for various other transition metal-catalyzed transformations. These reactions are crucial for introducing structural diversity and accessing novel derivatives with potentially valuable properties. One of the most significant examples is the Sonogashira coupling, which allows for the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne.
While research directly on this compound is specific, analogous transformations on structurally related compounds provide a strong precedent. For instance, the Sonogashira reaction has been successfully employed to modify the 6-position of similar heterocyclic systems, such as 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives. In these cases, a 6-iodo analogue is coupled with a variety of terminal alkynes using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst and a base like triethylamine. This methodology is readily adaptable to the 6-bromo counterpart, offering a pathway to a wide array of 6-alkynyl-3-nitro-2-(trifluoromethyl)pyridines.
The reaction conditions are typically mild and tolerate a broad range of functional groups on the alkyne partner. This allows for the introduction of simple alkyl, aryl, and silyl-protected alkynes, as well as more complex moieties containing esters, ethers, and other heterocyclic rings. The resulting alkynylpyridines are valuable intermediates themselves, amenable to further transformations like cycloadditions or reductions.
Below is a table summarizing representative Sonogashira coupling reactions on analogous heterocyclic systems, demonstrating the scope of this functionalization.
| Entry | Alkyne Substrate | Catalyst System | Base | Product |
| 1 | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | 6-(Trimethylsilylethynyl)-3-nitro-2-(trifluoromethyl)pyridine derivative |
| 2 | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | 6-(Phenylethynyl)-3-nitro-2-(trifluoromethyl)pyridine derivative |
| 3 | 1-Hexyne | Pd(PPh₃)₄, CuI | Et₃N | 6-(Hex-1-yn-1-yl)-3-nitro-2-(trifluoromethyl)pyridine derivative |
| 4 | Propargyl alcohol | Pd(PPh₃)₄, CuI | Et₃N | 3-(3-Nitro-2-(trifluoromethyl)pyridin-6-yl)prop-2-yn-1-ol |
Directed Metalation and Electrophilic Functionalization at Remote Positions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds in aromatic and heteroaromatic systems. baranlab.org In the case of this compound, the inherent electronic properties and the existing substituents create a complex landscape for regioselectivity. The pyridine ring is highly electron-deficient due to the electronegativity of the nitrogen atom and the potent electron-withdrawing effects of the nitro and trifluoromethyl groups. This general electron deficiency can make the pyridine susceptible to nucleophilic addition by organometallic bases, which can compete with the desired deprotonation. znaturforsch.com
The choice of the metalating agent is critical. Strong, non-nucleophilic bases are required to achieve deprotonation without competing nucleophilic attack. Lithium amides, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are often employed for the metalation of electron-poor pyridines at low temperatures. uwindsor.ca The resulting lithiated intermediate, presumably 6-bromo-4-lithio-3-nitro-2-(trifluoromethyl)pyridine, is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the C-4 position.
This strategy allows for the precise installation of substituents at a position that is not easily accessible through classical electrophilic aromatic substitution, which is generally disfavored on such an electron-deficient ring.
| Base | Typical Electrophile | Functional Group Introduced at C-4 |
| LDA | Iodine (I₂) | Iodo |
| LiTMP | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |
| LDA | Carbon dioxide (CO₂) | Carboxyl (-COOH) |
| LiTMP | Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (-SiMe₃) |
Cycloaddition Reactions and Ring Annulation
1,3-Dipolar cycloadditions are powerful pericyclic reactions that allow for the construction of five-membered heterocyclic rings. chesci.com The reaction involves a 1,3-dipole, a four-π-electron species, reacting with a dipolarophile, a two-π-electron system. The electron-deficient nature of the this compound ring makes it a potential candidate to act as a dipolarophile in reactions with electron-rich 1,3-dipoles.
The pyridine core, being π-deficient, can in principle undergo cycloaddition across one of its formal double bonds. The strong electron-withdrawing groups (-NO₂ and -CF₃) further lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine system, which can facilitate a [4π+2π] cycloaddition process. This type of reaction, often referred to as an inverse-electron-demand Diels-Alder reaction or a reaction with a 1,3-dipole, is favored when the dipolarophile is electron-poor.
Potential 1,3-dipoles for this transformation include nitrones, nitrile oxides, and azomethine ylides. mdpi.com The reaction would lead to the formation of a fused, bicyclic system where a five-membered ring is annulated to the pyridine core. This would provide rapid access to complex heterocyclic scaffolds. However, the steric hindrance from the C-2 trifluoromethyl group and the C-6 bromo group might influence the approach of the 1,3-dipole and affect the feasibility and regioselectivity of the cycloaddition. While the electronic properties of this compound suggest its suitability as a dipolarophile, specific examples of its participation in 1,3-dipolar cycloadditions are not extensively documented in the literature.
| 1,3-Dipole | Resulting Heterocyclic Ring |
| Nitrone (R-CH=N⁺(R)-O⁻) | Isoxazolidine |
| Nitrile Oxide (R-C≡N⁺-O⁻) | Isoxazoline |
| Azomethine Ylide (R₂C=N⁺(R)-CR₂⁻) | Pyrrolidine |
The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds often exhibit significant biological activity. The formation of chromeno[3,4-b]pyridines, a class of compounds with a chromene ring fused to a pyridine, represents an important transformation. While direct annulation onto this compound presents challenges, related strategies using similar building blocks highlight a viable pathway.
A notable synthetic approach involves the [3+3] annulation of 3-nitro-2H-chromenes with various partners. For instance, the reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with aminoenones derived from acetylacetone (B45752) leads to the formation of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines. researchgate.net This transformation constructs the pyridine ring onto a pre-existing chromene scaffold.
A plausible strategy to utilize this compound as a precursor for such systems would involve an initial nucleophilic aromatic substitution (SₙAr) at the C-6 position. For example, reaction with a suitable salicylaldehyde (B1680747) derivative could introduce the necessary framework. The subsequent steps would then involve intramolecular cyclization and dehydration to construct the fused chromene ring, ultimately leading to a chromeno[3,4-b]pyridine derivative.
Another powerful method for constructing the chromeno[3,4-b]pyridine core is the DABCO-catalyzed [3+3] annulation between 3-nitro-2H-chromenes and allenoates. nih.gov This reaction provides access to highly functionalized chromeno[3,4-b]pyridine derivatives.
| Starting Materials | Reaction Type | Fused System Formed |
| 3-Nitro-2-(trifluoromethyl)-2H-chromenes and Aminoenones | Annulation | 5-(Trifluoromethyl)-5H-chromeno[3,4-b]pyridines |
| 3-Nitro-2H-chromenes and Allenoates | [3+3] Annulation | 5H-Chromeno[3,4-b]pyridines |
Applications in Advanced Organic Synthesis Methodologies
Development of Polyfunctionalized Pyridine (B92270) Libraries
The strategic placement of three distinct functional groups on the pyridine ring of 6-bromo-3-nitro-2-(trifluoromethyl)pyridine makes it an ideal starting material for the creation of diverse libraries of polyfunctionalized pyridines. These libraries are crucial in the fields of medicinal chemistry and materials science, where a wide range of compounds are screened for desired properties. The reactivity of the bromine atom allows for various cross-coupling reactions, while the nitro group can be reduced to an amine, which can then be further functionalized. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, is often a desirable feature in bioactive molecules.
The synthesis of diverse annulated pyridines, which are attractive building blocks for creating varied compound libraries in medical chemistry, has been described. nuph.edu.ua These often include pyridines with condensed cyclohexane, piperidine, and tetrahydropyran (B127337) cycles containing various functional groups. nuph.edu.ua The ability to selectively manipulate each functional group on the this compound core allows for the systematic generation of a multitude of analogs, each with unique structural and electronic properties.
Precursor for Structurally Complex Heterocyclic Architectures
The inherent reactivity of this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The bromine atom can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are instrumental in constructing biaryl and other complex aromatic systems.
Furthermore, the nitro group can be a handle for forming fused ring systems. For example, reduction of the nitro group to an amine, followed by intramolecular condensation reactions, can lead to the formation of bicyclic and tricyclic heterocyclic compounds. The trifluoromethyl group often directs the regioselectivity of these reactions, providing a level of control in the synthesis of these intricate structures. The synthesis of novel heterocyclic compounds incorporating a pyridine moiety has been a subject of significant research. ekb.eg
| Reaction Type | Reactant | Product Type |
|---|---|---|
| Suzuki Coupling | Arylboronic acid | Biarylpyridine derivatives |
| Stille Coupling | Organostannane | Aryl- or vinyl-substituted pyridines |
| Buchwald-Hartwig Amination | Amine | Aminopyridine derivatives |
| Reductive Cyclization | Internal nucleophile | Fused bicyclic pyridines |
Intermediate in the Synthesis of Agrochemical Scaffolds (without discussing specific biological activity)
Trifluoromethylpyridines are a key structural motif in many active agrochemical ingredients. nih.gov The synthesis of these compounds often involves intermediates like this compound. The trifluoromethyl group is particularly important in agrochemicals for its electronic properties and metabolic stability. Pyridine-based compounds have played a crucial role as agrochemicals. nih.gov
The development of synthetic routes to trifluoromethylpyridine derivatives is an active area of research. nih.gov The presence of the bromo and nitro groups on the pyridine ring allows for a variety of synthetic transformations to introduce other functionalities required for agrochemical scaffolds. For instance, the bromine atom can be displaced by various nucleophiles or used in cross-coupling reactions to build more complex side chains. The nitro group can be transformed into other functional groups, further expanding the diversity of accessible structures. The demand for trifluoromethylpyridine intermediates has seen a rapid and consistent increase over the years. researchgate.net
Utility in Scaffold Hopping and Lead Optimization Studies
Scaffold hopping is a widely used strategy in medicinal chemistry to identify new drug candidates by modifying the core structure of a known active compound while retaining its key binding features. rsc.org this compound serves as a valuable tool in this process. Its highly functionalized nature allows for the creation of novel scaffolds that can mimic the spatial and electronic properties of a lead compound.
Future Research Trajectories for 6 Bromo 3 Nitro 2 Trifluoromethyl Pyridine
Exploration of Sustainable and Green Synthetic Routes
The synthesis of highly substituted pyridines often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research will likely focus on developing more environmentally benign pathways to 6-bromo-3-nitro-2-(trifluoromethyl)pyridine and its derivatives.
Current synthetic strategies for analogous compounds, such as 2-bromo-5-nitro-3-(trifluoromethyl)pyridine, rely on conventional methods involving strong acids, metal powders for reduction, and volatile organic solvents. A key research trajectory will be the adaptation of these syntheses to align with the principles of green chemistry. rsc.org This includes exploring solvent-free reaction conditions, potentially using techniques like grinding or solid-state reactions, which have proven effective for other trifluoromethyl-containing heterocycles. nih.gov Another avenue involves the use of microwave irradiation, which can accelerate reaction rates and reduce energy consumption, as demonstrated in the Biginelli synthesis of related pyrimidines. semanticscholar.org
Future work could focus on replacing traditional reagents with greener alternatives. For instance, catalytic transfer hydrogenation could replace metal powders like iron in acetic acid for the reduction of nitro groups in precursor molecules, thereby minimizing metallic waste. The development of a one-pot synthesis, combining multiple steps without isolating intermediates, would further enhance the process's efficiency and reduce solvent usage and waste generation.
Table 1: Comparison of Conventional vs. Potential Green Synthetic Steps for Substituted Pyridines
| Step | Conventional Method | Potential Green Alternative | Key Advantage |
|---|---|---|---|
| Solvent Use | Reactions in THF, Acetonitrile, CH₂Cl₂ | Solvent-free grinding or microwave-assisted synthesis nih.govsemanticscholar.org | Reduced VOC emissions and solvent waste |
| Energy Input | Prolonged heating/reflux under conventional conditions | Microwave irradiation semanticscholar.org | Faster reaction times, lower energy consumption |
| Reagents | Use of stoichiometric hazardous reagents (e.g., NaH, PBr₃) | Catalytic systems, recyclable catalysts | Reduced waste, improved atom economy |
| Process | Multi-step with intermediate isolation | One-pot tandem reactions | Increased efficiency, less solvent use for purification |
Development of Novel Catalytic Systems for Functionalization
The bromine atom at the 6-position of the pyridine (B92270) ring is a prime site for functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. While palladium-catalyzed methods like the Suzuki, Heck, and Sonogashira couplings are well-established for aryl halides, future research will aim to develop novel and more efficient catalytic systems specifically tailored for this electron-deficient substrate. researchgate.netnih.gov
The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the C-Br bond. Research into bespoke ligand development for palladium or nickel catalysts could lead to systems that offer higher turnover numbers and yields, even at lower catalyst loadings. polyu.edu.hk For example, Sonogashira coupling has been successfully applied to 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene, a structurally similar scaffold, indicating the viability of such transformations. nih.gov
Further research could explore:
C-N Cross-Coupling: Applying modern palladium-catalyzed Buchwald-Hartwig amination protocols to introduce a wide range of nitrogen-based nucleophiles, creating novel amine derivatives. nih.govnih.gov
Main-Group Catalysis: Investigating phosphorus-based catalyst systems for reductive C-N coupling with boronic acids as a transition-metal-free alternative. acs.orgmit.edu
C-H Activation: Developing catalytic systems that can selectively functionalize the C-H bond at the 4- or 5-position of the pyridine ring, leaving the C-Br bond intact for subsequent transformations. This would provide a powerful strategy for building molecular complexity in a programmable manner.
Table 2: Potential Catalytic Functionalization Reactions
| Reaction Type | Catalyst System | Coupling Partner | Potential Product Scaffold |
|---|---|---|---|
| Suzuki-Miyaura | Palladium / Custom Ligand | Aryl/Heteroaryl Boronic Acids | 6-Aryl-3-nitro-2-(trifluoromethyl)pyridine |
| Sonogashira | Palladium / Copper | Terminal Alkynes | 6-Alkynyl-3-nitro-2-(trifluoromethyl)pyridine |
| Buchwald-Hartwig | Palladium / Buchwald Ligands | Amines, Amides | 6-Amino-3-nitro-2-(trifluoromethyl)pyridine |
| Heck | Palladium / Phosphine Ligand | Alkenes | 6-Alkenyl-3-nitro-2-(trifluoromethyl)pyridine |
Mechanistic Insights into Complex Pyridine Reactivity
A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for optimizing existing transformations and predicting new ones. The interplay between the inductive and resonance effects of the three distinct substituents makes its behavior in reactions like nucleophilic aromatic substitution (SNAr) particularly complex.
Future research will likely employ a combination of experimental and computational methods to probe these mechanisms. While the classical SNAr mechanism proceeds through a two-step process involving a stable Meisenheimer intermediate, recent studies have shown that many SNAr reactions are concerted or exist on a mechanistic continuum. nih.govspringernature.comnih.gov Determining where reactions involving this compound fall on this spectrum will be a key objective.
Computational studies using Density Functional Theory (DFT) will be invaluable for:
Mapping Reaction Pathways: Calculating the energy profiles of different potential mechanisms (e.g., concerted vs. stepwise SNAr) to identify the most favorable route.
Analyzing Transition States: Investigating the geometry and electronic structure of transition states to understand the factors controlling reactivity and regioselectivity.
Predicting Reactivity: Using tools like Molecular Electrostatic Potential (MEP) maps to visualize electron-rich and electron-poor regions, thereby predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Calculating Frontier Molecular Orbitals: Determining the HOMO-LUMO energy gap to provide insights into the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net
Experimental techniques, such as kinetic isotope effect (KIE) studies, can provide compelling evidence to distinguish between proposed mechanisms. springernature.com
Design and Synthesis of Advanced Materials and Functional Molecules
The true potential of this compound lies in its role as a versatile synthetic building block. pharmaffiliates.comrsc.org Its trifunctional nature allows for sequential and site-selective modifications, enabling the construction of diverse and complex molecular frameworks. The field of organic synthesis continues to seek such versatile scaffolds for the creation of novel functional molecules. nih.govresearchgate.net
Future research trajectories in this area will focus on leveraging the compound's unique reactivity to design and synthesize new molecular entities without pre-defining a specific application. The objective is the exploration of chemical space and the creation of novel structures. Synthetic chemists can utilize the C-Br bond for cross-coupling reactions to introduce new carbon or heteroatom substituents. researchgate.net Subsequently, the nitro group can be chemically transformed, for example, through reduction to an amine, which can then be further derivatized. This stepwise functionalization provides a powerful platform for generating libraries of structurally diverse compounds.
For example, the C-Br bond can be used as a handle for palladium-catalyzed coupling to append aryl groups, and the nitro group could later be reduced and cyclized to form novel fused heterocyclic systems. This approach allows for the programmed construction of advanced molecular architectures that would be difficult to access through other synthetic routes.
Table 3: Stepwise Functionalization Potential
| Position | Functional Group | Reaction Type | Potential Transformation | Resulting Moiety |
|---|---|---|---|---|
| 6 | Bromo (-Br) | Cross-Coupling | Suzuki, Sonogashira, etc. | C-C, C-N, C-O, C-S bonds |
| 3 | Nitro (-NO₂) | Reduction | Catalytic Hydrogenation | Amino (-NH₂) group |
| 2 | Trifluoromethyl (-CF₃) | N/A | Modulates Reactivity | Stable electron-withdrawing anchor |
| 3 (Post-Reduction) | Amino (-NH₂) | Acylation, Alkylation | Amide/Alkylamine formation | Diverse functional groups |
Q & A
Basic: What are the common synthetic routes for preparing 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the pyridine ring. A common approach is halogenation followed by nitration, leveraging the directing effects of substituents. For example:
- Step 1 : Bromination at the 6-position using reagents like NBS (N-bromosuccinimide) under radical conditions .
- Step 2 : Nitration at the 3-position using a nitrating mixture (HNO₃/H₂SO₄), where the trifluoromethyl group acts as a meta-director .
Optimization Tips :- Temperature control (0–5°C during nitration minimizes side reactions).
- Catalytic additives (e.g., FeCl₃) enhance regioselectivity .
- Monitor reaction progress via TLC or LC-MS to isolate intermediates .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Discrepancies in NMR data often arise from dynamic effects or crystallographic disorder. Methodological strategies include:
- Variable Temperature NMR : To identify conformational exchange broadening (e.g., hindered rotation of the trifluoromethyl group) .
- X-ray Crystallography : Use SHELXL for refining disordered structures, particularly for resolving overlapping electron density peaks caused by nitro and trifluoromethyl groups .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Basic: What purification techniques are recommended for isolating this compound?
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (higher polarity due to nitro group requires ~20% EtOAc) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals; monitor solubility via DSC (differential scanning calorimetry) .
- HPLC : For trace impurity removal (e.g., dehalogenated byproducts) .
Advanced: How can the hygroscopic nature of this compound impact experimental reproducibility, and how is it managed?
The trifluoromethyl and nitro groups increase hygroscopicity, leading to:
- Hydrolysis : Formation of undesired hydroxylated byproducts .
- Mitigation Strategies :
Basic: What analytical techniques are critical for structural confirmation?
- X-ray Diffraction : Resolves positional isomerism; ORTEP-3 software aids in visualizing thermal ellipsoids .
- Multinuclear NMR : ¹⁹F NMR confirms trifluoromethyl integrity (δ ~ -60 ppm), while ¹H-¹³C HMBC correlates nitro and bromine positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ = 285.9472) .
Advanced: How can researchers design SAR studies to explore bioactivity modifications in derivatives?
- Substituent Variation : Replace bromine with iodine or chlorine to study steric/electronic effects on target binding .
- Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂) yields amine intermediates for probing hydrogen-bonding interactions .
- Docking Simulations : AutoDock Vina with protein targets (e.g., kinases) to predict binding affinities; validate via SPR (surface plasmon resonance) .
Basic: What safety precautions are essential when handling this compound?
- GHS Hazards : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .
- PPE : Nitrile gloves, goggles, and fume hood use mandatory.
- Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite .
Advanced: How can scale-up synthesis introduce new hazards, and what engineering controls are recommended?
- Exothermic Reactions : Nitration at scale risks thermal runaway. Use jacketed reactors with automated cooling (ΔT < 5°C/min) .
- Bromine Handling : Closed-loop systems minimize vapor exposure; scrubbers neutralize HBr emissions .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, reducing offline sampling .
Basic: How does the electron-withdrawing nature of substituents influence reactivity in cross-coupling reactions?
The trifluoromethyl and nitro groups deactivate the pyridine ring, directing coupling reactions (e.g., Suzuki-Miyaura) to the bromine site. Key considerations:
- Catalyst Selection : Pd(dppf)Cl₂ for hindered aryl bromides .
- Solvent Effects : DMF enhances solubility but may require higher temperatures (80–100°C) .
Advanced: What strategies address low yields in palladium-catalyzed couplings with sterically hindered partners?
- Ligand Design : Bulky ligands (e.g., XPhos) prevent catalyst poisoning .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) and improves yields by 15–20% .
- Pre-activation : Use of arylboronic ester pinacol derivatives for enhanced stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
